molecular formula C8H5IO3 B13009851 2-Formyl-4-iodobenzoic acid

2-Formyl-4-iodobenzoic acid

Cat. No.: B13009851
M. Wt: 276.03 g/mol
InChI Key: UWFZNKVIYCJZNR-UHFFFAOYSA-N
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Description

2-Formyl-4-iodobenzoic acid is an organic compound with the molecular formula C8H5IO3 It is a derivative of benzoic acid, where the hydrogen atoms at the 2 and 4 positions on the benzene ring are replaced by a formyl group (-CHO) and an iodine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-formyl-4-iodobenzoic acid typically involves the iodination of 2-formylbenzoic acid. One common method is the Sandmeyer reaction, where 2-formylbenzoic acid undergoes diazotization followed by a reaction with potassium iodide. The reaction conditions usually involve acidic media and controlled temperatures to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-4-iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium catalysts in the presence of bases like potassium carbonate for Suzuki coupling reactions.

Major Products:

    Oxidation: 2-Carboxy-4-iodobenzoic acid.

    Reduction: 2-Hydroxymethyl-4-iodobenzoic acid.

    Substitution: Various biaryl compounds depending on the boronic acid used.

Mechanism of Action

The mechanism of action of 2-formyl-4-iodobenzoic acid largely depends on its chemical reactivity. The formyl group can participate in various condensation reactions, forming Schiff bases with amines, which are crucial intermediates in many biological processes.

Comparison with Similar Compounds

Uniqueness: 2-Formyl-4-iodobenzoic acid is unique due to the presence of both the formyl and iodine groups, which confer a combination of reactivity that is not found in its individual analogs. This dual functionality allows it to participate in a broader range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H5IO3

Molecular Weight

276.03 g/mol

IUPAC Name

2-formyl-4-iodobenzoic acid

InChI

InChI=1S/C8H5IO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12)

InChI Key

UWFZNKVIYCJZNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C=O)C(=O)O

Origin of Product

United States

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